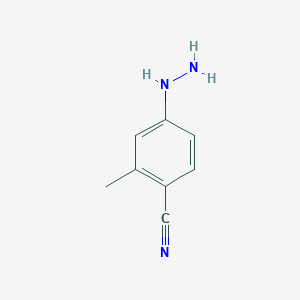

4-Hydrazinyl-2-methylbenzonitrile

描述

4-Hydrazinyl-2-methylbenzonitrile (CAS: 1023649-49-1) is a benzonitrile derivative with a hydrazinyl (-NH-NH₂) substituent at the para position and a methyl group at the ortho position of the aromatic ring. Its hydrochloride salt form (molecular formula: C₈H₁₀ClN₃; molecular weight: 183.64 g/mol) is commonly utilized in pharmaceutical and organic synthesis due to the nucleophilic hydrazine moiety, which facilitates condensation reactions to form hydrazones, azoles, or other heterocyclic systems . The compound’s structure (Figure 1) allows for versatile functionalization, making it a valuable intermediate in drug discovery and coordination chemistry.

属性

CAS 编号 |

1023649-51-5 |

|---|---|

分子式 |

C8H9N3 |

分子量 |

147.18 g/mol |

IUPAC 名称 |

4-hydrazinyl-2-methylbenzonitrile |

InChI |

InChI=1S/C8H9N3/c1-6-4-8(11-10)3-2-7(6)5-9/h2-4,11H,10H2,1H3 |

InChI 键 |

ZAWYJBPSHRWJJB-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)NN)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-methylbenzonitrile typically involves the reaction of 4-chloro-2-methylbenzonitrile with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for 4-Hydrazinyl-2-methylbenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

4-Hydrazinyl-2-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-Hydrazinyl-2-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 4-Hydrazinyl-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

相似化合物的比较

Structural and Functional Group Analysis

Key Observations :

- Hydrazinyl vs. Diazene/Diazenyl : The hydrazine group in 4-hydrazinyl-2-methylbenzonitrile provides nucleophilic reactivity for forming Schiff bases or cyclocondensation products, whereas diazenyl groups (e.g., in ) enable coordination with metals or application in dyes.

- Heterocyclic Substituents: Compounds with pyrimidine (), imidazolidinone (), tetrazole (), or oxadiazole () rings exhibit enhanced binding affinity in drug design due to π-π stacking or hydrogen-bonding interactions.

Stability and Reactivity

- Hydrazinyl Derivatives : Prone to oxidation but stabilized as hydrochloride salts .

- Chloro/Diazenyl Derivatives : Enhanced stability due to electron-withdrawing groups (e.g., -Cl in ), though reduced solubility in polar solvents.

- Heterocyclic Derivatives : Tetrazoles () and oxadiazoles () exhibit high thermal stability, suitable for high-temperature applications.

生物活性

4-Hydrazinyl-2-methylbenzonitrile (also known as 4-hydrazinyl-2-methylbenzonitrile hydrochloride) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula for 4-hydrazinyl-2-methylbenzonitrile is , with a molecular weight of approximately 174.20 g/mol. The compound features a hydrazine functional group, which is known for its reactivity and biological significance.

The biological activity of 4-hydrazinyl-2-methylbenzonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, contributing to its anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds within the hydrazine class, including 4-hydrazinyl-2-methylbenzonitrile. Research indicates that derivatives of hydrazines exhibit significant antibacterial effects against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness of these compounds often correlates with their lipophilicity and structural modifications.

Anticancer Properties

The anticancer activity of 4-hydrazinyl-2-methylbenzonitrile has been explored in various studies. For instance, compounds containing the hydrazine moiety have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines while sparing normal cells from toxicity.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of acylhydrazones derived from benzoic acid showed that modifications in the hydrazine structure enhanced antibacterial activity. The study indicated that 4-hydrazinyl-2-methylbenzonitrile exhibited comparable or superior activity against bacterial strains compared to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays revealed that 4-hydrazinyl-2-methylbenzonitrile demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7). The compound's mechanism involved the activation of apoptotic pathways, leading to increased cell death in malignant cells while maintaining low toxicity levels in non-cancerous cell lines .

Summary of Biological Activities

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。